molecular formula C22H22N8O B2402789 6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide CAS No. 1396882-58-8

6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide

Cat. No.: B2402789
CAS No.: 1396882-58-8
M. Wt: 414.473
InChI Key: UBSPKKPJFRPCPX-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N8O and its molecular weight is 414.473. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibitors

Research has explored derivatives of pyridazine, including compounds structurally related to 6-(4-benzylpiperidin-1-yl)-N-(9H-purin-6-yl)pyridazine-3-carboxamide, as acetylcholinesterase (AChE) inhibitors. These compounds show promise in the modulation of cholinergic activity, potentially relevant for conditions like Alzheimer's disease. For instance, one study found that certain pyridazine analogues exhibit AChE inhibitory activity, highlighting their potential as therapeutic agents (Contreras et al., 2001).

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural analysis of pyridazine derivatives. For example, research by Chumachenko et al. (2013) involved the synthesis of condensed tricyclic nitrogenous structures using related compounds, which could have implications in various medicinal chemistry applications (Chumachenko et al., 2013).

Anticonvulsant Activity

Some research has investigated the anticonvulsant properties of pyridazine derivatives. A study by Hallot et al. (1986) synthesized and evaluated a series of pyridazine derivatives for their ability to counteract seizures in animal models. This research suggests potential therapeutic applications in epilepsy and related neurological conditions (Hallot et al., 1986).

Antibacterial Activity

Research into the antibacterial properties of pyridazine derivatives has been conducted. A study by Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives, including pyridazine analogues, and evaluated their antibacterial efficacy, indicating their potential use in combating bacterial infections (Rostamizadeh et al., 2013).

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(7H-purin-6-yl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O/c31-22(27-21-19-20(24-13-23-19)25-14-26-21)17-6-7-18(29-28-17)30-10-8-16(9-11-30)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H2,23,24,25,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSPKKPJFRPCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.